N-(2-アミノプロピル)マレイミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Aminopropyl)maleimide (NAPM) is a synthetic organic compound that has been used in a variety of scientific and industrial applications. It is a versatile compound that has been used in a wide range of fields, including biochemistry, medicine, and industrial chemistry. NAPM is a powerful reagent and has a wide range of applications, including the synthesis of more complex molecules, the development of new drugs, and the study of biochemical and physiological processes.

科学的研究の応用

殺虫剤の発見

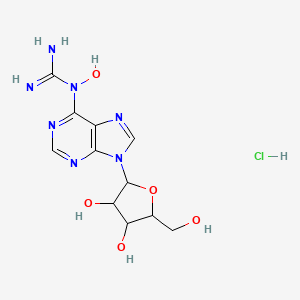

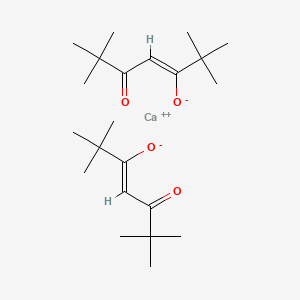

“N-(2-アミノプロピル)マレイミド”とその誘導体は、天然物由来の殺虫剤の発見に使用されてきました {svg_1}. リンデロンとメチルリンデロンの構造に基づいて、ヒドラゾン基を含む一連のN-アミノマレイミド誘導体が設計および合成されました。これらの化合物は、Lindera erythrocarpa Makinoから単離されました {svg_2}. これらの化合物は、蚊(Culex pipiens pallens)に対して有意な阻害を示し、14種類の植物病原菌に対してはるかに優れた抗真菌活性を示しました {svg_3}.

有機発光体

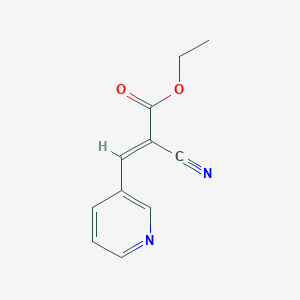

共役ユニットを持つマレイミドベースの発光体は、有機発光体として集中的な科学的関心を集めています {svg_4}. アミノマレイミド誘導体が合成され、鈴木・宮浦カップリングによって一連のアミノアリールマレイミド発光体が合成されました {svg_5}. これらの発光体は黄緑色の発光を示し、発光極大波長は534 nmから547 nmです {svg_6}. それらは大きなストークスシフト(>100 nm)を持ち、固体状態での発光強度は、凝集誘起発光増強(AIEE)を伴う溶液よりも強いです {svg_7}.

ポリマー合成

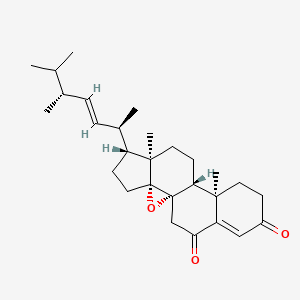

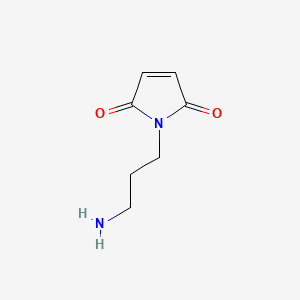

マレイミドは、シクロペンタジエンまたはフランと反応させることでディールス・アルダー反応により付加物に変換され、次にこれらの付加物は、開環メタセシス重合によって対応するポリマーに生成されました {svg_8}. 付加物の化学構造は、1H NMR、FTIR、元素分析によって確認されました {svg_9}.

作用機序

Target of Action

N-(2-Aminopropyl)maleimide primarily targets the biosynthesis of chitin and β(1,3)glucan, which are components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-substituted maleimides in Candida albicans cells .

Mode of Action

N-(2-Aminopropyl)maleimide interacts with its targets by affecting the biosynthesis of chitin and β(1,3)glucan . This interaction results in changes to the structure and function of the fungal cell wall, thereby inhibiting the growth and survival of the microorganisms .

Biochemical Pathways

The compound affects the biochemical pathways related to the biosynthesis of chitin and β(1,3)glucan . These pathways are crucial for the structural integrity and function of the fungal cell wall. By inhibiting these pathways, N-(2-Aminopropyl)maleimide disrupts the normal functioning of the cell wall, leading to the death of the microorganisms .

Pharmacokinetics

It’s known that the compound’s chemical reactivity and lipophilicity influence its antibacterial activity .

Result of Action

N-(2-Aminopropyl)maleimide exhibits strong antifungal effects, with minimum inhibitory concentrations (MICs) in the 0.5–4 μg ml−1 range . It also displays structure-dependent antibacterial activity and is highly cytostatic, with IC values below 0.1 μg ml−1 . The compound’s action results in the inhibition of microbial growth and survival .

Action Environment

The action, efficacy, and stability of N-(2-Aminopropyl)maleimide can be influenced by various environmental factors. For instance, the compound’s chemical reactivity and lipophilicity can affect its antibacterial activity . These factors seem to have little effect on its antifungal and cytostatic action .

Safety and Hazards

将来の方向性

Maleimides have been designed for self-assembly and reactivity on graphene as dienophiles . They are also being explored for site-selective antibody conjugation, which is recognized as a key strategy for the optimum construction of antibody–drug conjugates . These developments suggest promising future directions for the use of maleimides in various applications.

生化学分析

Biochemical Properties

N-(2-Aminopropyl)maleimide plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with thiol groups on proteins. This interaction is crucial in bioconjugation techniques, where N-(2-Aminopropyl)maleimide is used to link biomolecules for various applications, including drug delivery and biosensing . The compound interacts with enzymes such as β(1,3)glucan synthase, affecting the biosynthesis of essential cell wall components like chitin and β(1,3)glucan .

Cellular Effects

N-(2-Aminopropyl)maleimide influences various cellular processes by modifying proteins and enzymes. It affects cell signaling pathways by altering the function of proteins involved in these pathways. Additionally, N-(2-Aminopropyl)maleimide can impact gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes . These interactions can lead to changes in cell function, including alterations in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of N-(2-Aminopropyl)maleimide involves its ability to form covalent bonds with thiol groups on cysteine residues of proteins. This binding can inhibit or activate enzymes, depending on the specific protein and the context of the interaction . For example, N-(2-Aminopropyl)maleimide can inhibit β(1,3)glucan synthase, leading to disruptions in fungal cell wall synthesis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Aminopropyl)maleimide can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that N-(2-Aminopropyl)maleimide can have lasting effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of N-(2-Aminopropyl)maleimide vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, N-(2-Aminopropyl)maleimide can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without inducing toxicity.

Metabolic Pathways

N-(2-Aminopropyl)maleimide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes in metabolic pathways, leading to changes in metabolite levels . For instance, N-(2-Aminopropyl)maleimide can inhibit enzymes involved in the synthesis of cell wall components, thereby altering the overall metabolic balance within the cell .

特性

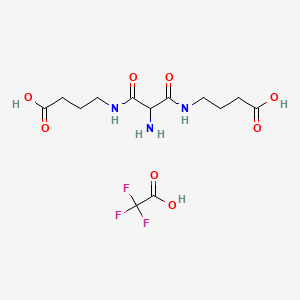

| { "Design of the Synthesis Pathway": "The synthesis of N-(2-Aminopropyl)maleimide can be achieved through the reaction of maleic anhydride with 2-Aminopropylamine.", "Starting Materials": [ "Maleic anhydride", "2-Aminopropylamine", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Ice", "Water" ], "Reaction": [ "Add maleic anhydride to a round-bottom flask and dissolve it in acetone.", "Add 2-aminopropylamine dropwise to the flask while stirring continuously.", "Add a few drops of hydrochloric acid to the reaction mixture and stir for 30 minutes.", "Add ice to the mixture to cool it down and maintain the temperature at 0-5°C.", "Slowly add sodium hydroxide to the cooled mixture until the pH reaches 7-8.", "Extract the product with ethyl acetate, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the desired product, N-(2-Aminopropyl)maleimide." ] } | |

| 110008-25-8 | |

分子式 |

C7H10N2O2 |

分子量 |

154.17 g/mol |

IUPAC名 |

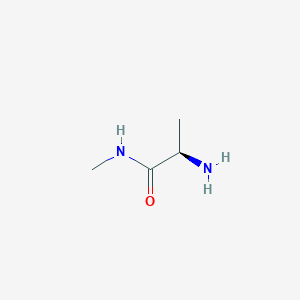

1-(2-aminopropyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C7H10N2O2/c1-5(8)4-9-6(10)2-3-7(9)11/h2-3,5H,4,8H2,1H3 |

InChIキー |

BVFLDXOLFQICED-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)N(C1=O)CCCN |

正規SMILES |

CC(CN1C(=O)C=CC1=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。